(rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Overview
Description
(rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a naphthyridine moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the naphthyridine group. Common reagents used in these reactions include tert-butyl esters, methylating agents, and naphthyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the production of high-performance materials and drug candidates.
Mechanism of Action
The mechanism of action of (rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (rac)-trans-1-tert-Butyl 3-methyl 4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate include other pyrrolidine derivatives and naphthyridine-containing molecules. Examples include:
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of both tert-butyl and naphthyridine groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-(1,5-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-10-13(14(11-22)17(23)25-4)12-8-16-15(21-9-12)6-5-7-20-16/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSYRFWXPOPPR-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC3=C(C=CC=N3)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC3=C(C=CC=N3)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107664 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-(1,5-naphthyridin-3-yl)-, 1-(1,1-dimethylethyl) 3-methyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-91-6 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-(1,5-naphthyridin-3-yl)-, 1-(1,1-dimethylethyl) 3-methyl ester, (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 4-(1,5-naphthyridin-3-yl)-, 1-(1,1-dimethylethyl) 3-methyl ester, (3R,4S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501107664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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